molecular formula C34H30N2O5 B1672056 法格列他扎 CAS No. 196808-45-4

法格列他扎

货号 B1672056
CAS 编号: 196808-45-4
分子量: 546.6 g/mol
InChI 键: ZZCHHVUQYRMYLW-HKBQPEDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Farglitazar is a peroxisome proliferator-activated receptor agonist which was formerly under development by GlaxoSmithKline . It was intended for the treatment of hepatic fibrosis, but failed to show efficacy in phase II clinical trials . After reaching phase III for type 2 diabetes, further development was discontinued .


Synthesis Analysis

The degradation of Farglitazar was investigated in aqueous solution and in the solid state . It was stressed under acidic, natural pH, basic, and oxidative conditions in solution . In the solid state, the drug substance was stressed with heat, high humidity, and light .


Molecular Structure Analysis

Farglitazar has a complex molecular structure. Its IUPAC name is N-(o-Benzoylphenyl)-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]-L-tyrosine . Its molecular formula is C34H30N2O5 .


Chemical Reactions Analysis

Farglitazar was found to be most labile toward oxidative stress . A series of mechanistic experiments demonstrated that oxidative degradation of Farglitazar is caused primarily by singlet oxygen formed under thermal conditions .


Physical And Chemical Properties Analysis

Farglitazar has a molar mass of 546.61 g/mol . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 rotatable bonds . Its topological polar surface area is 101.66 .

科学研究应用

1. 法格列他扎在肝纤维化中

法格列他扎 (GI262570),一种选择性过氧化物酶体增殖物激活受体γ (PPARγ) 激活剂,被评估其对慢性丙型肝炎患者的抗纤维化作用。尽管它具有抑制星状细胞活化的潜力,但该研究得出的结论是,法格列他扎对因慢性丙型肝炎导致的中度纤维化的患者的星状细胞活化或纤维化没有显着影响,即使在治疗 52 周后也是如此 (McHutchison et al., 2010).

2. 化学降解和稳定性

一项研究探讨了法格列他扎在各种条件下的化学降解。据观察,法格列他扎最容易受到氧化应激的影响。法格列他扎的氧化降解主要发生在热条件下形成的单线态氧的作用下。这项研究提供了对法格列他扎稳定性和降解途径的见解,这对其开发和储存至关重要 (Reynolds et al., 2017).

3. PPARγ 激活和糖尿病

法格列他扎作为 PPARγ 激动剂的研究突出了其在治疗肝纤维化及其降血糖和降脂活性方面的潜力。法格列他扎对 PPARγ 的选择性高于 PPARα,主要用于治疗肝纤维化 (Definitions, 2020).

4. PPARγ 的反向激动剂

一项研究公开了 160 种法格列他扎类似物的合成,揭示了成熟脂肪细胞中 PPARγ 的非典型反向激动作用。这项研究提供了有关法格列他扎及其类似物在结构和功能方面的有价值的信息,特别是在糖尿病治疗的背景下 (Trump et al., 2007).

5. 纤维生成和肝纤维化

一项关于血清型 III 型胶原形成的研究表明,接受法格列他扎治疗晚期丙型肝炎的患者在纤维生成中表现出特异性反应。这一发现表明,法格列他扎可能影响肝纤维化中的纤维生成过程,尽管其作为抗纤维化治疗的有效性尚未确立 (Karsdal et al., 2016).

6. 对突变型 PPARγ 功能的影响

对法格列他扎进行了研究,以了解其纠正由人类过氧化物酶体增殖物激活受体γ (PPARγ) 中显性负突变引起的配体结合和协同激活剂募集缺陷的能力。这项研究表明,法格列他扎与其他噻唑烷二酮类药物不同,可以将转录功能恢复到与野生型受体相当的水平,突出了其在与 PPARγ 突变相关的疾病中的潜在治疗应用 (Agostini et al., 2004).

7. 配体识别灵活性

一项专注于 PPARγ 配体识别的研究表明,法格列他扎的结合与罗格列酮等其他配体不同。法格列他扎的结合涉及静电相互作用和与疏水残基的范德华分散相互作用。这一见解对于理解其作用的分子基础以及开发针对 PPARγ 的新型配体至关重要 (Yamagishi et al., 2010).

安全和危害

Farglitazar should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling it . It should be kept away from drains, water courses, or the soil .

属性

IUPAC Name

(2S)-2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O5/c1-23-29(36-33(41-23)26-12-6-3-7-13-26)20-21-40-27-18-16-24(17-19-27)22-31(34(38)39)35-30-15-9-8-14-28(30)32(37)25-10-4-2-5-11-25/h2-19,31,35H,20-22H2,1H3,(H,38,39)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHHVUQYRMYLW-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC(C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C[C@@H](C(=O)O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047310
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Farglitazar

CAS RN

196808-45-4
Record name Farglitazar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196808-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farglitazar [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196808454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Farglitazar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGLITAZAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3433GY7132
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farglitazar
Reactant of Route 2
Farglitazar
Reactant of Route 3
Reactant of Route 3
Farglitazar
Reactant of Route 4
Farglitazar
Reactant of Route 5
Reactant of Route 5
Farglitazar
Reactant of Route 6
Farglitazar

Citations

For This Compound
647
Citations
J McHutchison, Z Goodman, K Patel, H Makhlouf… - Gastroenterology, 2010 - Elsevier
BACKGROUND & AIMS: Farglitazar (GI262570), an insulin-sensitizing agent, selectively binds and activates peroxisome proliferator-activated receptor γ (PPARγ) and inhibits stellate …
Number of citations: 95 www.sciencedirect.com
R Agrawal - Current drug targets, 2014 - ingentaconnect.com
The new chemical entity (NCE) has been knocked as novel antidiabetic agent, eg Saroglitazar. Saroglitazar is a drug for the treatment of Type II diabetes. Saroglitazar is marketed under …
Number of citations: 100 www.ingentaconnect.com
C Spraggs, A McCarthy, L McCarthy… - Pharmacogenetics …, 2007 - journals.lww.com
… phase III clinical trials of the PPARγ agonist farglitazar (administered alone or in … farglitazar treatment alone. Sequencing of SCNN1B in 207 Caucasian participants receiving farglitazar …
Number of citations: 18 journals.lww.com
LA Sorbera, PA Leeson, L Martin… - Drugs of the Future, 2001 - access.portico.org
Farglitazar Page 1 that there will be approximately 300 million individuals with diabetes by the year 2005 (3). Diabetes is classified into 4 major subtypes. Type 1 diabetes, also known …
Number of citations: 2 access.portico.org
S Azukizawa, M Kasai, K Takahashi, T Miike… - Chemical and …, 2008 - jstage.jst.go.jp
… KY-021 and farglitazar dose-dependently lowered plasma TG levels at 0.3—3 mg/kg/d for 6 … 021 were greater than those of farglitazar (Table 7). KY-021 but not farglitazar at 1 and 3 mg/…
Number of citations: 31 www.jstage.jst.go.jp
C Kalliora, K Drosatos - Journal of cardiovascular pharmacology, 2020 - ncbi.nlm.nih.gov
… was farglitazar, which was discontinued in phase-III clinical trials due to evidence of edema. Farglitazar … The retraction of farglitazar was followed by discontinuation of ragaglitazar, 35 …
Number of citations: 13 www.ncbi.nlm.nih.gov
A Farce, N Renault, P Chavatte - Current Medicinal Chemistry, 2009 - ingentaconnect.com
… binder module in the fashion of farglitazar. … ened farglitazar lacking utterly the effector module. It should be noted that, although the binder module is superimposed with that of farglitazar …
Number of citations: 57 www.ingentaconnect.com
DW Reynolds, JM Campbell, BS Johnson… - Journal of …, 2017 - Elsevier
… farglitazar (1) was investigated using a series of controlled stress testing experiments. Farglitazar … Farglitazar was found to be most labile toward oxidative stress. A series of mechanistic …
Number of citations: 4 www.sciencedirect.com
C Fievet, JC Fruchart, B Staels - Current opinion in pharmacology, 2006 - Elsevier
… Transcriptional activity of muraglitazar, tesaglitazar and farglitazar on human PPARα (a) and … Moreover, muraglitazar and farglitazar are significantly more potent at PPARγ than is …
Number of citations: 245 www.sciencedirect.com
K Yamagishi, K Yamamoto, Y Mochizuki… - Bioorganic & medicinal …, 2010 - Elsevier
… are required for the binding of farglitazar to PPARγ. This property also results in higher activity for farglitazar than for rosiglitazone, because farglitazar binds tightly to PPARγ through …
Number of citations: 25 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。